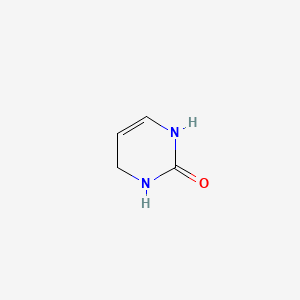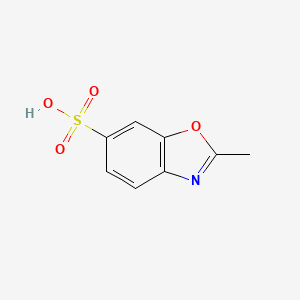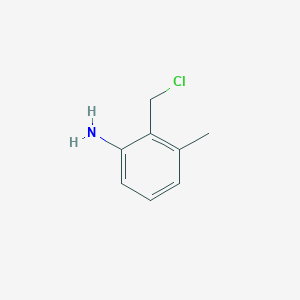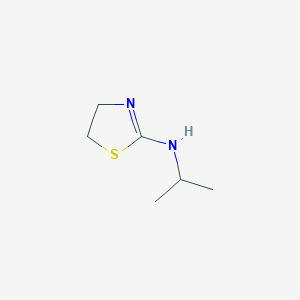
3,4-dihydro-1H-pyrimidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydro-1H-pyrimidin-2-one is a heterocyclic organic compound that belongs to the class of dihydropyrimidinones. It is a significant compound in medicinal chemistry due to its presence in various bioactive molecules. This compound is known for its diverse pharmacological properties, including antiviral, antibacterial, antitumor, anti-inflammatory, antihypertensive, and anti-epileptic activities .
准备方法
Synthetic Routes and Reaction Conditions
The most common method for synthesizing 3,4-dihydro-1H-pyrimidin-2-one is the Biginelli reaction. This reaction involves the one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea under acidic conditions. Various catalysts can be used to enhance the reaction, including Lewis acids like hafnium triflate (Hf(OTf)4) and nano-cellulose/BF3/Fe3O4 . The reaction is typically carried out in ethanol or under solvent-free conditions to improve yield and efficiency .
Industrial Production Methods
In industrial settings, the Biginelli reaction is optimized for large-scale production by using efficient catalysts and environmentally friendly solvents. The use of heterogeneous catalysts, such as SO3H@imineZCMNPs, allows for easy recovery and reuse, making the process more sustainable .
化学反应分析
Types of Reactions
3,4-Dihydro-1H-pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrimidinones.
Reduction: Reduction reactions can convert it into dihydropyrimidines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like nitric acid can be used for oxidation reactions.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is common.
Substitution: Reagents such as alkyl halides and bases are used for substitution reactions.
Major Products
The major products formed from these reactions include substituted dihydropyrimidinones, pyrimidinones, and various functionalized derivatives .
科学研究应用
3,4-Dihydro-1H-pyrimidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its role in enzyme inhibition and receptor binding.
Medicine: It is a core structure in many pharmaceutical drugs with antiviral, antibacterial, and antitumor properties.
Industry: It is used in the synthesis of agrochemicals and other industrial products .
作用机制
The mechanism of action of 3,4-dihydro-1H-pyrimidin-2-one involves its interaction with various molecular targets and pathways. It acts as an inhibitor of enzymes and receptors, thereby modulating biological processes. For example, it has been shown to inhibit ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1), which negatively regulates the anti-cancer Stimulator of Interferon Genes (STING) pathway .
相似化合物的比较
Similar Compounds
- 3,4-Dihydropyrimidin-2-thione
- 3,4-Dihydropyrimidin-2-selone
- Pyrido[2,3-d]pyrimidin-2-one
Uniqueness
3,4-Dihydro-1H-pyrimidin-2-one is unique due to its versatile pharmacological properties and its ability to undergo various chemical reactions to form a wide range of derivatives. Its core structure is found in many bioactive molecules, making it a valuable compound in medicinal chemistry .
属性
CAS 编号 |
10167-11-0 |
|---|---|
分子式 |
C4H6N2O |
分子量 |
98.10 g/mol |
IUPAC 名称 |
3,4-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C4H6N2O/c7-4-5-2-1-3-6-4/h1-2H,3H2,(H2,5,6,7) |
InChI 键 |
QGKGASXQTBQINX-UHFFFAOYSA-N |
规范 SMILES |
C1C=CNC(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Rel-(3aR,6aS)-2-methylhexahydrocyclopenta[c]pyrrol-4(1H)-one](/img/structure/B13351281.png)
![trans-2-[(2-Fluorophenyl)amino]cyclobutan-1-ol](/img/structure/B13351289.png)




![6-(2-Methoxybenzyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351309.png)
![(3-(Pyridin-4-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13351314.png)

![[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13351326.png)


